
3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid: is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a tetrahydrofuran (THF) ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid typically involves the protection of an amino acid with a Boc group, followed by the introduction of the THF ring. One common method includes the reaction of Boc-protected amino acids with THF derivatives under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group, while other reagents can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it a useful tool in biochemical research .
Medicine: In medicine, this compound serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the THF ring enhances the compound’s solubility and reactivity. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-butanoic acid
- 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-pentanoic acid
- 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-hexanoic acid
Comparison: Compared to these similar compounds, 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid is unique due to its specific chain length and functional group arrangement. This uniqueness allows for distinct reactivity and applications in various fields. The presence of the THF ring and Boc group provides additional stability and versatility, making it a preferred choice in many synthetic and research applications .
Eigenschaften
CAS-Nummer |
683219-89-8 |
|---|---|
Molekularformel |
C12H21NO5 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
HBGLWBUGGNXPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
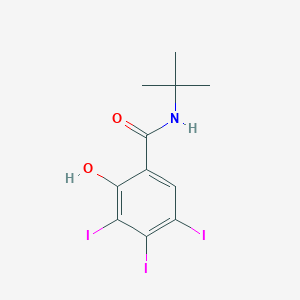
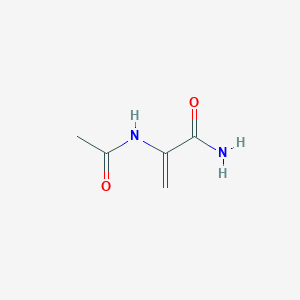
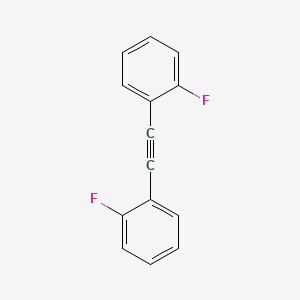
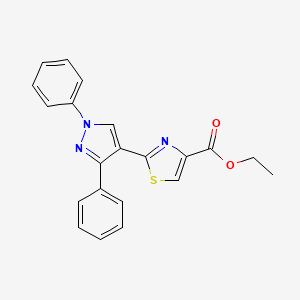
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
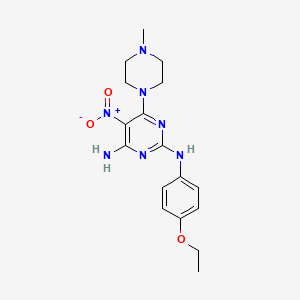
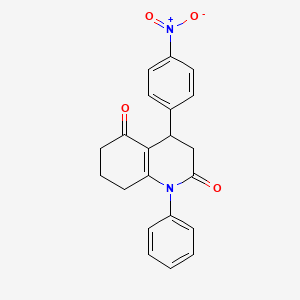
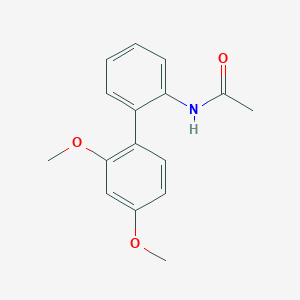
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
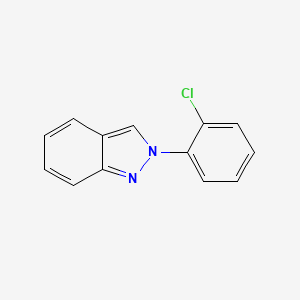
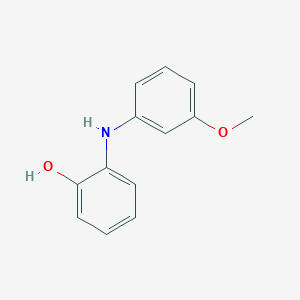
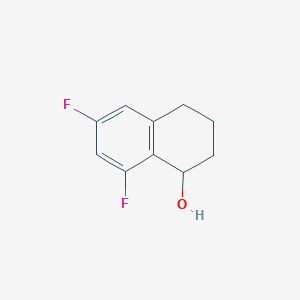
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
